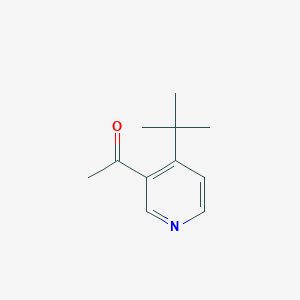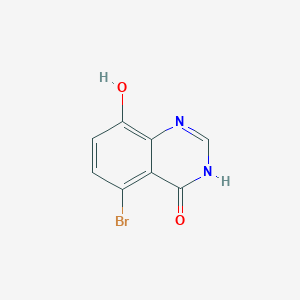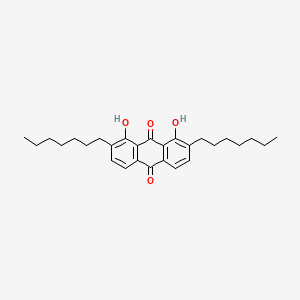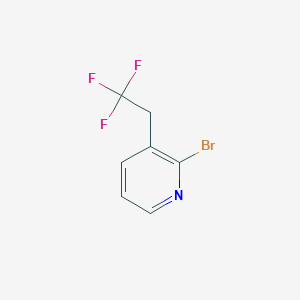
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a trifluoroethyl group at the third position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 3-(2,2,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Aplicaciones Científicas De Investigación
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This can lead to interactions with enzymes, receptors, and other proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: The trifluoroethyl group is at the fifth position instead of the third.
Uniqueness
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine is unique due to the specific positioning of the trifluoroethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H5BrF3N |
|---|---|
Peso molecular |
240.02 g/mol |
Nombre IUPAC |
2-bromo-3-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-6-5(2-1-3-12-6)4-7(9,10)11/h1-3H,4H2 |
Clave InChI |
JEYYYJKHDHLUHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Br)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




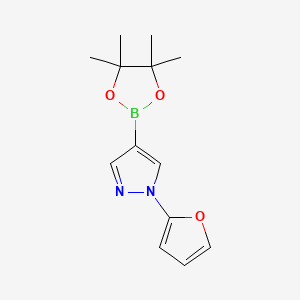
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
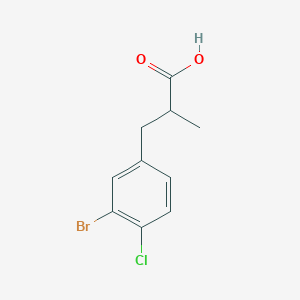
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
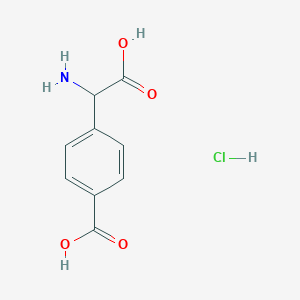

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)


